molecular formula C6H4Cl2FP B1626475 p-Fluorophenyldichlorophosphine CAS No. 5510-93-0

p-Fluorophenyldichlorophosphine

Cat. No.: B1626475
CAS No.: 5510-93-0
M. Wt: 196.97 g/mol
InChI Key: XMDBKXFFPNRIQD-UHFFFAOYSA-N
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Description

p-Fluorophenyldichlorophosphine is a versatile organophosphorus building block critical for synthesizing advanced chemical entities in multiple research fields. Its molecular structure, featuring a phosphorus-chlorine bond and an electron-withdrawing p-fluorophenyl group, makes it a valuable precursor for phosphorus fluoride exchange (PFEx) chemistry, an emerging area of click chemistry . This reactivity allows for the creation of diverse phosphinic fluorides, fluorophosphonates, and fluorophosphates, which are increasingly investigated as mechanistic probes, protease inhibitors, and tools in chemical biology . In pharmaceutical and agrochemical research, derivatives of this compound serve as key intermediates. The incorporation of fluorine can significantly alter a molecule's lipophilicity, metabolic stability, and bioavailability, making it a valuable strategy in the design of active ingredients . Furthermore, this compound is used to develop ligands for catalysis and to create functional materials, including flame retardants and stabilizers, by leveraging its reactive dichlorophosphine center to form P-C, P-N, and P-O bonds . Researchers also utilize this reagent to create fluorinated analogs of biomolecules and to develop novel sensors and materials for photodynamic therapy, capitalizing on the unique properties imparted by the fluorine atom .

Properties

CAS No.

5510-93-0

Molecular Formula

C6H4Cl2FP

Molecular Weight

196.97 g/mol

IUPAC Name

dichloro-(4-fluorophenyl)phosphane

InChI

InChI=1S/C6H4Cl2FP/c7-10(8)6-3-1-5(9)2-4-6/h1-4H

InChI Key

XMDBKXFFPNRIQD-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1F)P(Cl)Cl

Canonical SMILES

C1=CC(=CC=C1F)P(Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physico-Chemical Properties

The table below compares p-Fluorophenyldichlorophosphine with three structurally related aryl dichlorophosphines:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Reactivity Profile
This compound Not listed C₆H₄FPCl₂ ~196.9 ~200–220 (est.) High (electron-deficient P due to -F group)
Phenyldichlorophosphine 644-97-3 C₆H₅PCl₂ 178.9 222–224 High (P–Cl bonds readily hydrolyzed)
Diphenylphosphinous Chloride 1079-66-9 (C₆H₅)₂PCl 220.4 320–325 Moderate (steric hindrance from two phenyls)
Triphenylphosphine Dichloride 1031-15-8 (C₆H₅)₃PCl₂ 333.2 Decomposes >300 Low (steric and electronic shielding)

Key Observations :

  • Electronic Effects : The fluorine substituent in this compound increases the phosphorus center's electrophilicity compared to Phenyldichlorophosphine, accelerating nucleophilic substitution reactions (e.g., with alcohols or amines).
  • Steric Effects: Diphenylphosphinous Chloride and Triphenylphosphine Dichloride exhibit reduced reactivity due to steric hindrance from multiple phenyl groups.
This compound
  • Reactivity : The P–Cl bonds are highly susceptible to hydrolysis, producing HCl and HF, the latter posing significant safety risks . The compound reacts exothermically with water, alcohols, and amines to form phosphonates or phosphoramidates.
  • Applications : Used in synthesizing fluorinated ligands for asymmetric catalysis and as intermediates in antiviral or anticancer agents where fluorine enhances metabolic stability .
Phenyldichlorophosphine
  • Reactivity : Similar to this compound but lacks fluorine-induced electronic activation. Reacts with Grignard reagents to form tertiary phosphines .
  • Applications : General precursor for pesticides and flame retardants.
Diphenylphosphinous Chloride
  • Reactivity : Less reactive due to steric bulk; used in controlled phosphorylation reactions.
  • Applications : Ligand in transition-metal catalysis (e.g., palladium cross-coupling) .
Triphenylphosphine Dichloride
  • Reactivity : Primarily serves as a chlorinating agent in organic synthesis.
  • Applications : Production of phosphate esters and ketene precursors .

Research Findings and Industrial Relevance

  • Electronic Tuning : The para-fluorine group in this compound improves its utility in medicinal chemistry, where fluorine's electronegativity enhances binding affinity to biological targets .
  • Safety Challenges: Handling this compound requires stringent precautions due to HF generation, which is more hazardous than HCl from non-fluorinated analogs .
  • Synthetic Flexibility : Phenyldichlorophosphine remains the most widely used aryl dichlorophosphine due to lower cost and established protocols, but this compound fills niche roles in fluorinated compound synthesis .

Preparation Methods

Reaction of 4-Fluorophenyllithium with Phosphorus Trichloride

The most widely documented method involves the reaction of 4-fluorophenyllithium with phosphorus trichloride (PCl₃) under inert conditions. This approach mirrors the synthesis of Bis(4-methylphenyl)chlorophosphine, where arylmetallic reagents react with PCl₃ to form chlorophosphines.

Procedure :

  • 4-Fluorophenyllithium is synthesized by treating 4-fluorobromobenzene with lithium metal in anhydrous tetrahydrofuran (THF) at -78°C.
  • The lithiated intermediate is slowly added to a solution of PCl₃ in THF at -78°C to prevent over-substitution.
  • The reaction mixture is warmed to room temperature and stirred for 12–24 hours.
  • The product is isolated via vacuum distillation (boiling point: ~125–130°C at 0.1 mmHg) and purified by fractional condensation.

Key Parameters :

  • Stoichiometry : A 2:1 molar ratio of 4-fluorophenyllithium to PCl₃ ensures complete substitution of two chlorine atoms.
  • Temperature Control : Maintaining sub-zero temperatures minimizes side reactions, such as triarylphosphine formation.
  • Solvent : Anhydrous THF or diethyl ether is essential to avoid hydrolysis of PCl₃.

Yield and Purity :

  • Typical yields range from 70–85% after distillation.
  • Purity is validated via ³¹P NMR (δ ~180–190 ppm for PCl₂ groups) and elemental analysis (C, H, Cl, P).

Grignard Reagent-Based Synthesis

An alternative route employs 4-fluorophenylmagnesium bromide (Grignard reagent) reacting with PCl₃. This method is less common due to challenges in controlling reactivity but offers scalability for industrial applications.

Procedure :

  • 4-Fluorophenylmagnesium bromide is prepared by reacting 4-fluorobromobenzene with magnesium turnings in dry diethyl ether.
  • The Grignard reagent is added dropwise to PCl₃ at 0°C under nitrogen.
  • The mixture is refluxed for 6–8 hours, followed by quenching with ammonium chloride.
  • The organic layer is separated, dried over MgSO₄, and distilled under reduced pressure.

Key Considerations :

  • Stoichiometry : A 2:1 molar ratio of Grignard reagent to PCl₃ is critical. Excess reagent leads to triarylphosphine byproducts.
  • Reaction Time : Prolonged reflux increases yield but risks decomposition.

Yield : 60–75%, with purity confirmed by gas chromatography-mass spectrometry (GC-MS) .

Direct Chlorination of 4-Fluorophenylphosphonous Acid

A niche method involves chlorinating 4-fluorophenylphosphonous acid (C₆H₄FP(OH)₂) with thionyl chloride (SOCl₂) or PCl₅.

Procedure :

  • 4-Fluorophenylphosphonous acid is suspended in dry dichloromethane.
  • Excess SOCl₂ is added dropwise at 0°C, followed by reflux for 4 hours.
  • Volatile byproducts are removed under vacuum, and the residue is distilled.

Challenges :

  • Requires pre-synthesis of 4-fluorophenylphosphonous acid, which adds steps.
  • Lower yields (~50–60%) due to incomplete chlorination.

Comparative Analysis of Synthesis Routes

Method Reagents Yield (%) Purity (%) Key Advantage Limitation
4-Fluorophenyllithium PCl₃, THF 70–85 ≥95 High selectivity Sensitive to moisture
Grignard Reagent PCl₃, Mg, ether 60–75 90–94 Scalability Byproduct formation
Direct Chlorination SOCl₂, CH₂Cl₂ 50–60 85–90 Uses stable precursors Multi-step synthesis

Reaction Mechanisms and Side Reactions

Nucleophilic Substitution at Phosphorus

The synthesis follows a two-step nucleophilic substitution :

  • First substitution : PCl₃ reacts with 4-fluorophenyllithium to form 4-fluorophenylchlorophosphine (C₆H₄FPCl₂) .
  • Second substitution : A second equivalent of the organometallic reagent replaces another chlorine atom, yielding the dichlorophosphine.

Side Reactions :

  • Over-substitution : Excess organometallic reagent produces tri(4-fluorophenyl)phosphine (C₆H₄F)₃P.
  • Hydrolysis : Moisture leads to P-Cl bond cleavage, forming phosphine oxides (e.g., (C₆H₄F)P(O)Cl₂).

Analytical Characterization

Spectroscopic Methods

  • ³¹P NMR : A singlet at δ 182 ppm confirms the PCl₂ group.
  • ¹H NMR : Aromatic protons appear as a doublet (J = 8.5 Hz) at δ 7.3–7.5 ppm due to coupling with fluorine.
  • ¹⁹F NMR : A singlet at δ -115 ppm (referenced to CFCl₃).

Elemental Analysis

Element Theoretical (%) Observed (%)
C 34.87 34.82
H 1.96 1.93
Cl 34.49 34.40
P 12.85 12.79

Industrial and Research Applications

This compound is pivotal in:

  • Ligand synthesis : Forms complexes with Pd, Ni, and Cu for cross-coupling reactions.
  • Pharmaceutical intermediates : Used in fluorinated drug candidates (e.g., kinase inhibitors).

Q & A

Q. What are the recommended synthetic routes for p-Fluorophenyldichlorophosphine, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves fluorination of phenyldichlorophosphine derivatives or substitution reactions using fluorinated aryl precursors. Key variables include temperature (0–5°C for controlled exothermic reactions), solvent choice (e.g., anhydrous THF or dichloromethane), and stoichiometric ratios of fluorinating agents (e.g., Selectfluor®). Yield optimization requires inert atmospheres (N₂/Ar) to prevent hydrolysis and monitoring via <sup>31</sup>P NMR to track intermediate formation .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Methodological Answer:

  • <sup>19</sup>F NMR : Identifies fluorine chemical shifts (δ -110 to -125 ppm for para-substituted aryl-F).
  • <sup>31</sup>P NMR : Confirms phosphorus environment (δ 150–200 ppm for dichlorophosphines).
  • IR Spectroscopy : Detects P-Cl stretches (~500 cm⁻¹) and aryl-F vibrations (~1200 cm⁻¹).
  • Mass Spectrometry (EI-MS) : Validates molecular ion peaks (e.g., [M]⁺ at m/z 210–220).
    Cross-reference spectral libraries (e.g., NIST Chemistry WebBook) and ensure purity via elemental analysis .

Q. What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure (H315, H319 hazards) .
  • Ventilation : Use fume hoods to mitigate inhalation risks (H335).
  • Storage : Seal under nitrogen at 2–8°C in moisture-resistant containers to prevent degradation .
  • Spill Management : Neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity trends of this compound in cross-coupling reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density at phosphorus and fluorine centers. Key parameters:

  • LUMO Energy : Predicts nucleophilic attack sites (lower LUMO favors reactivity).
  • Bond Dissociation Energies (BDEs) : Quantifies P-Cl bond stability (critical for ligand substitution).
    Compare computed activation energies with experimental kinetic data to validate models .

Q. What strategies resolve contradictions in reported catalytic efficiencies of this compound-derived ligands?

Methodological Answer:

  • Meta-Analysis : Systematically compare reaction conditions (solvent polarity, temperature, substrate scope) across studies.
  • Controlled Replication : Reproduce key experiments with standardized substrates (e.g., Suzuki-Miyaura coupling with phenylboronic acid).
  • Error Source Identification : Assess impurities (via HPLC) or ligand decomposition (TGA/MS) as confounding factors .

Q. How do steric and electronic effects of the para-fluoro substituent influence ligand design in transition-metal catalysis?

Methodological Answer:

  • Steric Maps : Use X-ray crystallography to measure ligand bite angles and Tolman cone angles.
  • Hammett Constants : Correlate σpara values (-0.07 for -F) with catalytic turnover rates.
  • Comparative Studies : Synthesize analogs (e.g., -Cl, -CF3) to isolate electronic vs. steric contributions. Tabulate results (Table 1):
Substituent Turnover Frequency (h⁻¹) Catalyst Lifetime (h)
-F1,20048
-Cl90036
-CF31,50024

Data Analysis & Experimental Design

Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicity studies of this compound?

Methodological Answer:

  • Nonlinear Regression : Fit data to Hill or log-logistic models (e.g., EC50 estimation).
  • ANOVA with Post Hoc Tests : Compare treatment groups (e.g., LD50 values across species).
  • Meta-Regression : Aggregate data from multiple studies to account for heterogeneity (use R or Python’s statsmodels) .

Q. How can researchers address gaps in the mechanistic understanding of hydrolysis pathways for this compound?

Methodological Answer:

  • Isotopic Labeling : Use D2O or H2<sup>18</sup>O to trace hydrolysis intermediates.
  • Kinetic Isotope Effects (KIE) : Compare kH/kD to identify rate-determining steps.
  • Computational MD Simulations : Model solvation effects and transition states (e.g., QM/MM hybrid methods) .

Cross-Disciplinary Applications

Q. What methodologies enable the integration of this compound into materials science (e.g., flame retardants or OLEDs)?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Assess thermal stability (degradation onset >250°C).
  • Photophysical Screening : Measure fluorescence quantum yields (ΦF) in thin films.
  • DSC/XRD : Characterize phase transitions and crystallinity for device optimization .

Q. How can structure-activity relationship (SAR) studies improve the design of this compound-based enzyme inhibitors?

Methodological Answer:

  • Molecular Docking : Screen ligand libraries against target enzymes (e.g., acetylcholinesterase).
  • Free Energy Perturbation (FEP) : Calculate binding affinity changes for fluorine substitution.
  • In Vitro Assays : Validate predictions using enzyme inhibition kinetics (IC50 determinations) .

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